2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride
Overview
Description
2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzene ring, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2,6-dichloro-3-(difluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
2,6-Dichloro-3-(difluoromethoxy)benzoic acid+SOCl2→2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,6-dichloro-3-(difluoromethoxy)benzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
2,6-Dichloro-3-(difluoromethoxy)benzoic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use
Biological Activity
2,6-Dichloro-3-(difluoromethoxy)benzoyl chloride is an organic compound classified as a benzoyl chloride, characterized by its unique structure featuring two chlorine atoms and a difluoromethoxy group. Its molecular formula is CHClF₂O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article delves into the biological activity of this compound, discussing its mechanisms of action, interactions with biological molecules, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClF₂O
- Molecular Weight : Approximately 195.0 g/mol
Structural Features :
- Chlorine Substituents : Positioned at the 2 and 6 positions on the benzene ring.
- Difluoromethoxy Group : Located at the 3 position, enhancing its electrophilic character.
The biological activity of this compound is primarily attributed to its reactivity with biological molecules. The compound acts as an electrophile, allowing it to interact with nucleophiles such as enzymes and receptors. This interaction can lead to inhibition or modification of various biological pathways, which is significant for drug development.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for various metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in disease processes.
Biological Activity Studies
Research indicates that this compound exhibits notable biological activities. Here are some findings from recent studies:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
- Pharmacodynamics : The compound's interactions with cellular targets suggest it may influence pharmacodynamic properties relevant to drug design.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,6-Dichlorobenzoyl Chloride | CHClO | Lacks difluoromethoxy group; simpler structure |
2,4-Dichloro-3-(difluoromethoxy)benzoyl Chloride | CHClF₂O | Different chlorine positioning; similar functional groups |
3,6-Dichloro-2-(difluoromethoxy)benzyl Chloride | CHClF₂O | Benzyl instead of benzoyl; different reactivity |
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
-
Study on Anticancer Properties :
- A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
-
Enzyme Interaction Studies :
- Research focusing on enzyme inhibition revealed that compounds similar to this compound could effectively inhibit key enzymes involved in metabolic pathways associated with cancer proliferation.
Properties
IUPAC Name |
2,6-dichloro-3-(difluoromethoxy)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-3-1-2-4(15-8(12)13)6(10)5(3)7(11)14/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOSCZIKGBTXAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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